molecular formula C19H21ClN4O4 B117523 (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine CAS No. 155271-42-4

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine

Cat. No. B117523
M. Wt: 404.8 g/mol
InChI Key: ZNDCDCSHKOAZIS-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine, also known as CDMX, is a xanthine derivative that has been synthesized for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. CDMX, in particular, has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism Of Action

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is thought to exert its neuroprotective effects through multiple mechanisms. One proposed mechanism is the inhibition of oxidative stress, which is implicated in the development and progression of neurodegenerative diseases. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to reduce oxidative stress markers in animal models of Parkinson's disease. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.

Biochemical And Physiological Effects

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal models of Parkinson's disease, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to protect against dopaminergic neuron damage and reduce oxidative stress markers. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine inhibits the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is its potential as a therapeutic agent for neurodegenerative diseases, which are a significant burden on global health. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective properties in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is that its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic effects.

Future Directions

There are several potential future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine. One area of interest is the development of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine derivatives with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine and its potential therapeutic effects in neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for neurodegenerative diseases in humans.

Synthesis Methods

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with ethylxanthine in the presence of a base to form (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine.

Scientific Research Applications

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has neuroprotective properties, including the ability to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has also been shown to protect against dopaminergic neuron damage in animal models of Parkinson's disease.

properties

CAS RN

155271-42-4

Product Name

(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine

Molecular Formula

C19H21ClN4O4

Molecular Weight

404.8 g/mol

IUPAC Name

8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H21ClN4O4/c1-5-23-17-15(18(25)24(6-2)19(23)26)21-13(22-17)10-8-11-7-9-12(27-3)16(28-4)14(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b10-8+

InChI Key

ZNDCDCSHKOAZIS-CSKARUKUSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-, (E)-

Origin of Product

United States

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